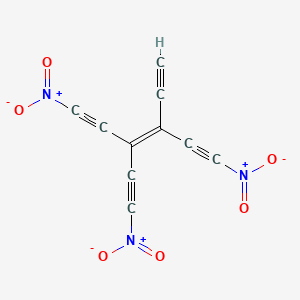
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and ethynyl functionalities
Vorbereitungsmethoden
The synthesis of 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are subsequently subjected to nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different substituted products. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into its biological activity includes studying its potential as an antimicrobial or anticancer agent.
Medicine: Investigations are ongoing into its use as a pharmaceutical intermediate.
Industry: It is explored for applications in materials science, particularly in the development of high-energy materials and polymers
Wirkmechanismus
The mechanism by which 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne include other nitroalkynes and nitroalkenes. These compounds share structural similarities but differ in the number and position of nitro and ethynyl groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
823813-70-3 |
|---|---|
Molekularformel |
C10HN3O6 |
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
3-ethynyl-1,6-dinitro-4-(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10HN3O6/c1-2-9(3-6-11(14)15)10(4-7-12(16)17)5-8-13(18)19/h1H |
InChI-Schlüssel |
BHSOPXGDGGIATM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
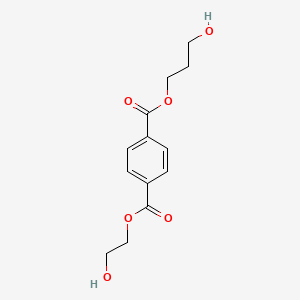


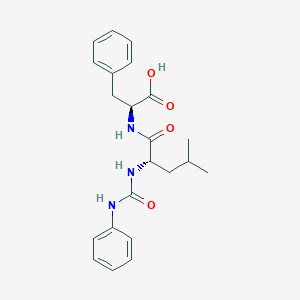
![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
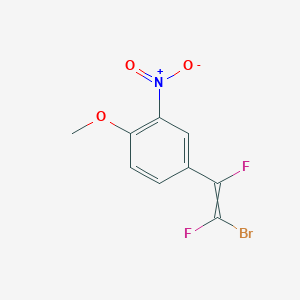
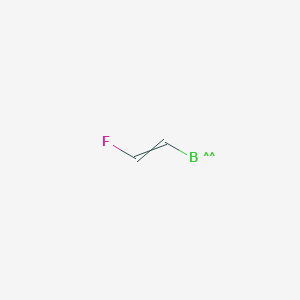

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
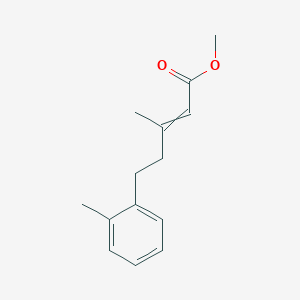
oxophosphanium](/img/structure/B14205320.png)
